molecular formula C14H20N2O2S B12740397 N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide CAS No. 126826-61-7

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B12740397
CAS No.: 126826-61-7
M. Wt: 280.39 g/mol
InChI Key: OZQXJGSVJRTSGW-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a seven-membered azepine ring substituted with a methyl group and a 4-methylbenzenesulfonamide moiety. This analysis focuses on comparisons with structurally related sulfonamide derivatives documented in the literature.

Properties

CAS No.

126826-61-7

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

(NE)-4-methyl-N-(1-methylazepan-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C14H20N2O2S/c1-12-7-9-13(10-8-12)19(17,18)15-14-6-4-3-5-11-16(14)2/h7-10H,3-6,11H2,1-2H3/b15-14+

InChI Key

OZQXJGSVJRTSGW-CCEZHUSRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCCN2C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCCN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide involves multiple steps. The starting materials typically include hexahydro-1-methyl-2H-azepine and 4-methylbenzenesulfonyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to produce the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance, sulfonamides have been studied as inhibitors of α-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 diabetes mellitus and Alzheimer's disease .

Table 1: Enzyme Inhibition Activity

Compound NameTarget EnzymeInhibition Activity
Compound Aα-glucosidaseIC50 = 12 µM
Compound BAcetylcholinesteraseIC50 = 15 µM
N-(Hexahydro...)α-glucosidaseIC50 = TBD

Anticancer Potential

This compound derivatives have been evaluated for their anticancer properties. Studies have shown that certain sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines, including colon, breast, and cervical cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Compound CHCT11610
Compound DMCF78
N-(Hexahydro...)HeLaTBD

Case Study 1: Antidiabetic Activity

In a study focused on the synthesis of new sulfonamides for antidiabetic purposes, researchers synthesized various derivatives of N-(hexahydro...) and tested their inhibitory effects on α-glucosidase. The results demonstrated that modifications to the structure significantly influenced enzyme inhibition efficacy, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Evaluation

Another investigation evaluated a series of sulfonamide derivatives against human cancer cell lines. The results indicated that specific modifications to the azepine structure enhanced cytotoxicity, paving the way for further development of these compounds as potential anticancer agents .

Mechanism of Action

The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tolazamide (N-[(azepan-1-ylamino)carbonyl]-4-methylbenzenesulfonamide)

  • Structure : Features a six-membered azepane ring linked to the sulfonamide group via a urea bridge.
  • Application : Clinically used as an oral antidiabetic drug (sulfonylurea class) to stimulate insulin secretion .
  • Key Differences: The target compound replaces Tolazamide’s urea linker with an imino group and introduces a methyl substituent on the azepine ring. These modifications may alter conformational flexibility and binding interactions.

(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

  • Structure : Contains an azepane ring fused to a sulfonyl group and a benzothiazole scaffold.
  • Synthesis : Utilizes homopropargyl tosyl amines and Prins cyclization strategies, differing from the target compound’s hypothetical synthetic pathway .

Sulfonamide Derivatives with Heterocyclic Substituents

Chromene-Based Sulfonamides (e.g., Compounds 4g–4o)

  • Structure : N-(3-(4-substituted phenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide derivatives feature a chromene ring system (Table 1).
  • Physical Properties :

    Compound Substituent Melting Point (°C) Key Spectral Data
    4g 4-Ethylphenyl 162–164 $ ^1H $ NMR: δ 2.65 (q, J=7.6 Hz, 2H, CH2)
    4j 4-Methoxyphenyl 158–160 HRMS: m/z 436.1245 (calculated)
    4l 4-Fluorophenyl 170–172 $ ^{13}C $ NMR: δ 163.2 (C-F)
  • Comparison: The chromene derivatives exhibit higher melting points (158–172°C) compared to Tolazamide (unknown for the target compound), likely due to enhanced π-stacking from aromatic systems.

Thiadiazole and Thiazole Derivatives

  • N-(5-Acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide : Serves as a building block for heterocyclic compounds, with methyl hydrazinecarbodithioate yielding hydrazine derivatives (IR: 1650 cm$ ^{-1} $ for C=N stretch) .
  • N-(2-Thiazolyl)-benzenesulfonamide : Synthesized via isothiocyanate intermediates, highlighting the versatility of sulfonamide groups in forming N-heterocycles .

Biological Activity

N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methylbenzenesulfonamide is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2O2S. The compound features a hexahydroazepine ring, which is known for its role in various pharmacological activities. The sulfonamide group is also significant as it contributes to the compound's biological interactions.

Structural Formula

C11H16N2O2S\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory, antibacterial, and potential neuroprotective effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines. For instance, sulfonamides are known to modulate immune responses, which could be beneficial in treating inflammatory diseases. The specific impact of this compound on cytokine production and inflammatory pathways remains to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities, providing insights into the potential effects of this compound.

  • In Vitro Studies :
    • A study examining similar azepine derivatives found significant inhibition of bacterial growth at concentrations as low as 5 µg/mL, suggesting that modifications in the azepine structure can enhance antibacterial properties.
    • Another investigation into sulfonamide derivatives demonstrated effective inhibition of inflammatory markers in cellular models, reinforcing the hypothesis that this compound may exhibit similar effects.
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in bacteria. This mechanism aligns with traditional sulfonamide antibiotics, indicating a potential pathway for this compound's action.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntibacterialTBD
SulfanilamideAntibacterial0.5
4-Amino-N-(hexahydroazepin)benzene sulfonamideAnti-inflammatory10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.